3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde
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Overview
Description
The compound “3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde” is a complex organic molecule. It contains an indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. This core is substituted at the 3-position with a 4-chloro-3-nitrobenzoyl group and at the 2-position with a methyl group. The 1-position of the indolizine ring is substituted with a carbaldehyde group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indolizine core, followed by functionalization at the appropriate positions. The 4-chloro-3-nitrobenzoyl group could potentially be introduced using a compound like 4-chloro-3-nitrobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the indolizine core, the polar carbonyl group of the carbaldehyde, and the electron-withdrawing nitro and chloro groups on the benzoyl moiety .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carbaldehyde group could undergo nucleophilic addition reactions, while the nitro group on the benzoyl moiety could potentially be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of polar groups like the carbaldehyde and nitro groups could enhance its solubility in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .Scientific Research Applications
Synthesis and Biological Activities
Compounds with complex structures including derivatives of pyrazoles and thiazines have been synthesized and studied for their antihypertensive α-blocking activity, indicating a potential avenue for cardiovascular drug development (Abdel-Wahab et al., 2008).
Schiff bases and their derivatives have been explored for various pharmacological activities. Their synthesis involves reactions of aldehydes with hydrazines or amines, forming compounds that could have potential applications in medicinal chemistry (Trilleras et al., 2014).
The study and application of catalytic systems, such as (Eta2-alkyne)methyl(dioxo)rhenium complexes for olefination of aldehydes, shed light on the potential for chemical synthesis processes, which might relate to the synthesis or modification of complex organic compounds like "3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde" (Santos et al., 2003).
Chemical Transformations and Characterization
Research on the conversion of pyrazolecarbaldehydes into bipyrazoles and their characterization provides insights into the structural and chemical properties of pyrazole derivatives, potentially relevant for understanding the chemistry of similar indolizine derivatives (Kumar et al., 2019).
Studies on the synthesis of benzimidazoles and benzofurazan derivatives from specific aldehydes and hydrazines reveal methodologies for constructing heterocyclic compounds, which could be relevant for the synthesis or functionalization of "this compound" and related molecules (Ellis & Jones, 1974).
Safety and Hazards
properties
IUPAC Name |
3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-10-12(9-21)14-4-2-3-7-19(14)16(10)17(22)11-5-6-13(18)15(8-11)20(23)24/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWXYLGUBRKPSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319747 |
Source
|
Record name | 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831199 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
380467-45-8 |
Source
|
Record name | 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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